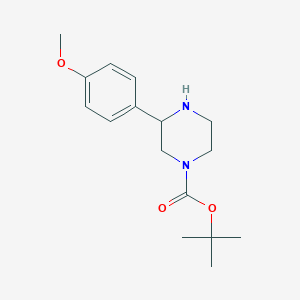

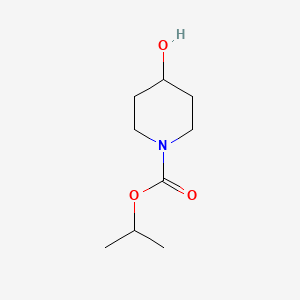

Isopropyl 4-Hydroxypiperidine-1-carboxylate

Descripción general

Descripción

Isopropyl 4-Hydroxypiperidine-1-carboxylate is a chemical compound offered by several scientific product companies . It plays a significant role in the pharmaceutical industry .

Molecular Structure Analysis

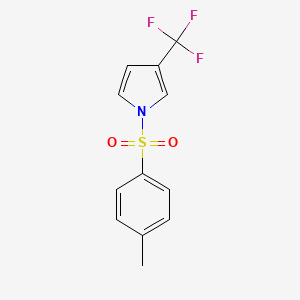

The molecular formula of Isopropyl 4-Hydroxypiperidine-1-carboxylate is C9H17NO3 . It has a molecular weight of 187.24 . The InChI code is 1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

Isopropyl 4-Hydroxypiperidine-1-carboxylate has a predicted boiling point of 283.7±33.0 °C . Its density is 1.131 . The compound is a colorless to yellow solid or liquid . It has a predicted pKa of 14.90±0.20 .Aplicaciones Científicas De Investigación

Physicochemical Properties and Synthesis

Hydroxypiperidine derivatives are known for their diverse chemical properties and synthesis methods. Studies on compounds like 4-hydroxynonenal (HNE) highlight the importance of hydroxy and carboxylate groups in determining the reactivity and stability of molecules. These groups can influence the solubility, binding affinity, and overall reactivity of the compound, making it useful for various chemical syntheses and modifications (Žarković, 2003).

Biological Activity and Therapeutic Potential

The hydroxypiperidine moiety is central to many biologically active compounds, offering a range of therapeutic potentials. For instance, aminopyridines have been extensively studied for their biological activities, including their roles in neurotransmission and as potential treatments for neurological disorders. The modification of such compounds, including hydroxylation and carboxylation, can significantly impact their pharmacological profile, enhancing their therapeutic efficacy and specificity (kingsley John Orie et al., 2021).

Applications in Material Science

Carboxylated compounds, including those with hydroxypiperidine structures, find applications in material science, particularly in the development of polymers and hydrogels. These materials are investigated for their use in biomedical applications such as drug delivery, tissue engineering, and as components in medical devices due to their favorable interaction with biological systems and tunable physical properties (Sonia Lanzalaco & E. Armelin, 2017).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the reactivity and detectability of hydroxy and carboxylate functional groups are leveraged in the study of oxidative stress markers, pollutants, and in the development of analytical methods. Compounds like isopropyl alcohol are used as standards in methods to measure reactive species, highlighting the relevance of isopropyl and carboxylate groups in environmental science research (Chengjin Wang et al., 2019).

Safety and Hazards

Direcciones Futuras

Piperidines, including Isopropyl 4-Hydroxypiperidine-1-carboxylate, are important in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications of this compound in pharmaceuticals.

Mecanismo De Acción

Pharmacokinetics

Isopropyl 4-Hydroxypiperidine-1-carboxylate has been predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 2.29 (iLOGP), indicating its potential to be absorbed and distributed in the body . .

Propiedades

IUPAC Name |

propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVIBHRSFKWRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587778 | |

| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-Hydroxypiperidine-1-carboxylate | |

CAS RN |

832715-51-2 | |

| Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

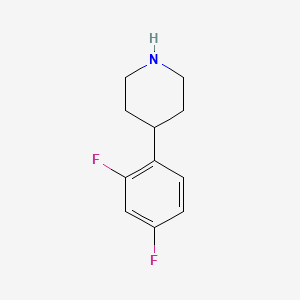

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

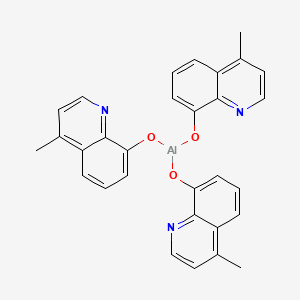

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

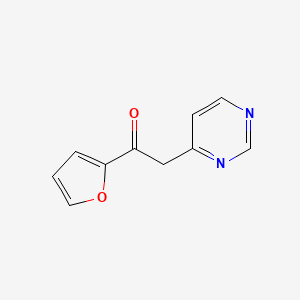

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)